molecular formula C11H22N2O2 B3365838 (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1262787-68-7

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B3365838
CAS No.: 1262787-68-7
M. Wt: 214.30
InChI Key: LHSNRJGZDUFKQT-IUCAKERBSA-N
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Description

“(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester” is a chiral piperidine derivative featuring a carbamic acid tert-butyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and enzymatic pathways. Its stereochemistry ((3S,4S)) and structural features—such as the tert-butyl carbamate protecting group and the 3-methyl substituent on the piperidine ring—enhance its stability and modulate its interactions with biological targets . The tert-butyl group protects the amine during synthetic steps, while the methyl group influences steric and electronic properties, affecting conformational preferences and binding affinity .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group at the 3-position of the piperidine ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications References
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Piperidine 3-Methyl, tert-butyl carbamate High stereochemical specificity; used in CNS drug intermediates
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate Piperidine 3,3-Dimethyl, tert-butyl carbamate Enhanced steric hindrance; improved metabolic stability
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Pyrrolidine 4-Fluoro, tert-butyl carbamate Increased polarity; potential for halogen bonding in target engagement
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidine-benzyl hybrid 4-Fluoro-benzyl, tert-butyl carbamate Expanded aromatic interactions; Suzuki coupling applications

Key Observations:

Core Ring Systems :

  • Piperidine-based analogues (e.g., the target compound and tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate) exhibit greater conformational flexibility compared to pyrrolidine derivatives (e.g., (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester), which have a five-membered ring. This impacts binding to rigid enzyme active sites .
  • Benzyl-substituted piperidines (e.g., 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) introduce aromaticity, enhancing interactions with hydrophobic pockets in proteins .

Substituent Effects: Methyl vs. Halogenation: Fluorine in (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester improves metabolic stability and polarity, influencing pharmacokinetics .

Stereochemical Variations

The stereochemistry of the piperidine ring significantly impacts biological activity:

  • The (3S,4S) configuration in the target compound contrasts with (3R,4R) or (3S,4R) isomers (e.g., in ’s racemic mixture). These differences alter hydrogen-bonding patterns and substrate-enzyme complementarity. For example, the (3R,4R) isomer of 4-methylpiperidin-3-yl carbamate shows reduced affinity for acetylcholinesterase compared to the (3S,4S) form .

Biological Activity

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is integral to many pharmacologically active molecules. Its structure can be represented as follows:

PropertyDescription
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 1262787-68-7
IUPAC Name tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate

The inclusion of the tert-butyl ester group enhances the compound's stability and influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, mimicking natural substrates or inhibitors due to the structural similarity provided by the piperidine ring.
  • Receptor Modulation : It can potentially modulate receptor activities, affecting signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Inhibition of IL-1β Signaling

A study published in Frontiers in Chemistry explored the effects of similar carbamates on IL-1β signaling pathways. The findings indicated that these compounds could selectively inhibit IL-1β-triggered inflammation without affecting NF-κB pathways, suggesting a unique mechanism that may also apply to this compound .

Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of various piperidine derivatives demonstrated that modifications at the 3-position significantly influenced biological activity. Compounds with bulky substituents like tert-butyl showed enhanced stability and bioavailability in vivo.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural VariationBiological Activity
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid methyl esterMethyl instead of tert-butylLower stability
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid ethyl esterEthyl instead of tert-butylModerate activity
(3R,4R)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl esterStereochemical variationPotentially different activity

The presence of the tert-butyl group provides steric hindrance that may enhance selectivity for certain biological targets compared to other esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

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